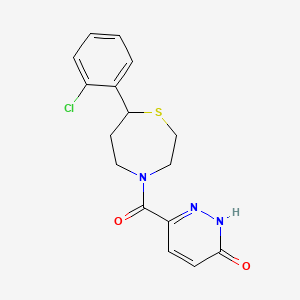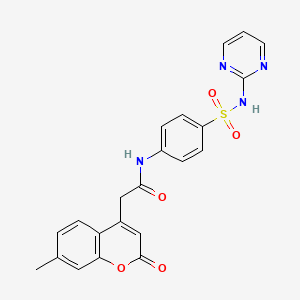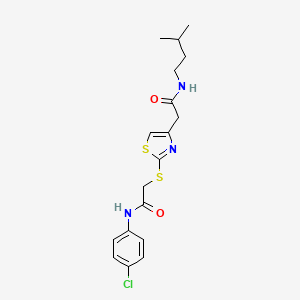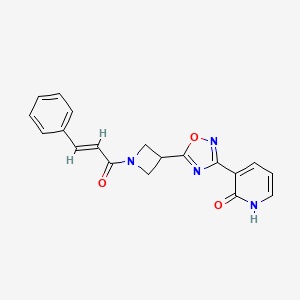
(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, commonly known as COA-Cl, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. COA-Cl is a heterocyclic compound that belongs to the class of oxadiazoles and pyridines.
Applications De Recherche Scientifique
Heterocyclic Synthesis
(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one belongs to a class of compounds that play a crucial role in the synthesis of heterocyclic compounds, which are fundamental to pharmaceuticals, agrochemicals, and dyes. The solvent-free synthesis of oxadiazoles and related heterocycles has been a topic of significant interest due to their applications in medicinal chemistry and material science. Martins et al. (2009) discuss the importance of oxadiazoles and pyridinones in this context, highlighting their utility in generating diverse heterocyclic frameworks that are biologically active or possess unique material properties (Martins, Frizzo, Moreira, Buriol, & Machado, 2009).
Antimicrobial Activity
A significant application of compounds like (E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is in the development of new antimicrobial agents. Dodiya, Shihory, and Desai (2012) synthesized and evaluated a series of quinoline-oxadiazole-based azetidinone derivatives for their antimicrobial activity against various bacterial and fungal strains. Their work demonstrates the potential of integrating oxadiazole and azetidinone units for creating compounds with significant antimicrobial properties (Dodiya, Shihory, & Desai, 2012).
Anticancer Activity
The search for new anticancer agents has led to the exploration of oxadiazole derivatives due to their promising bioactivity. Compounds bearing the oxadiazole moiety, similar to the one described, have been investigated for their potential anticancer activity. Abdo and Kamel (2015) reported on the synthesis and evaluation of oxadiazole, thiadiazole, and triazole derivatives, highlighting some compounds with significant cytotoxicity against human cancer cell lines. This research underscores the relevance of oxadiazole derivatives in designing novel anticancer drugs (Abdo & Kamel, 2015).
Propriétés
IUPAC Name |
3-[5-[1-[(E)-3-phenylprop-2-enoyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-16(9-8-13-5-2-1-3-6-13)23-11-14(12-23)19-21-17(22-26-19)15-7-4-10-20-18(15)25/h1-10,14H,11-12H2,(H,20,25)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYXIUFTUYONRS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2549493.png)
![7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549494.png)
![3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate](/img/structure/B2549497.png)
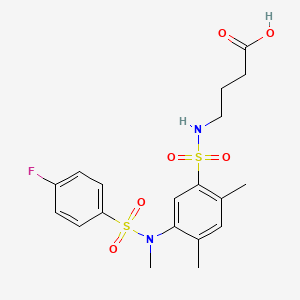
![5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2549499.png)
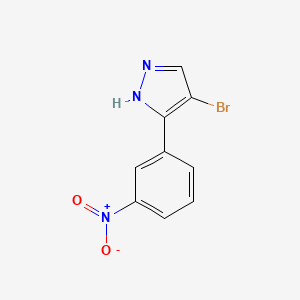
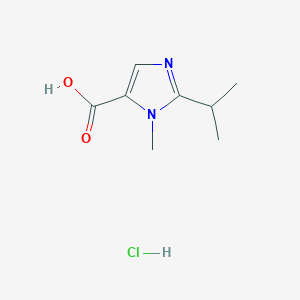
![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)
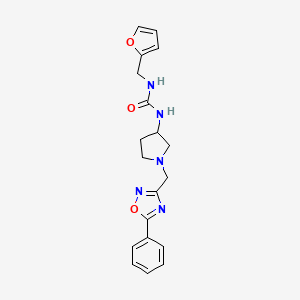
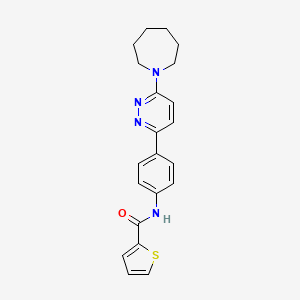
![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)
